Thorium dicarbonate

説明

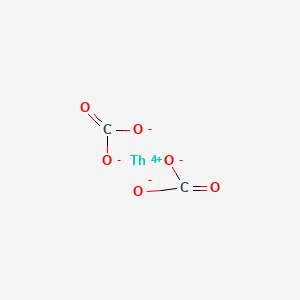

Structure

3D Structure of Parent

特性

IUPAC Name |

thorium(4+);dicarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Th/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLZBWAGLRNNAY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Th(CO3)2, C2O6Th | |

| Record name | thorium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172502 | |

| Record name | Thorium dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19024-62-5 | |

| Record name | Thorium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019024625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thorium dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Pathways for Thorium Dicarbonate

Precipitation and Sol-Gel Techniques for Thorium Carbonate Precursors

The synthesis of thorium carbonate precursors through wet-chemical routes like precipitation and sol-gel methods provides excellent control over particle size, morphology, and purity. These techniques are foundational in the production of high-quality thorium compounds.

Controlled Precipitation from Thorium Salt Solutions

Controlled precipitation is a widely employed method for the synthesis of thorium carbonate precursors from aqueous solutions of thorium salts, such as thorium nitrate (B79036). This process involves the careful addition of a precipitating agent to induce the formation of an insoluble thorium compound. The reaction conditions, including pH, temperature, and the rate of addition of reactants, are critical parameters that influence the characteristics of the precipitate.

For instance, thorium can be precipitated from a thorium nitrate solution by the thermal decomposition products of urea. Studies have shown that the kinetics of hydrolysis and the precipitation efficiencies of thorium are significantly affected by temperature. At elevated temperatures, urea decomposes to form ammonia and carbon dioxide, which in turn raises the pH and provides carbonate ions, leading to the precipitation of thorium carbonate. A two-step precipitation process involving ammonia and carbonates has been shown to precipitate over 99.9% of thorium. researchgate.net

The choice of precipitating agent is crucial. While alkali carbonates can precipitate thorium as a basic carbonate, these precipitates are often soluble in an excess of the concentrated reagent. thermofisher.com Oxalic acid is another effective precipitating agent, valued for the low solubility of thorium oxalate (B1200264), which ensures high thorium recovery even in acidic conditions. researchgate.netirb.hr

| Parameter | Condition | Outcome | Reference |

| Precipitating Agent | Urea (thermal decomposition) | High precipitation efficiency of thorium | researchgate.net |

| Process | Two-step ammonia-carbonate | >99.9% precipitation of Thorium | researchgate.net |

| Precipitating Agent | Oxalic Acid | Low solubility ensures high recovery | researchgate.netirb.hr |

Hydrothermal and Solvothermal Synthetic Approaches for Coordination Polymers

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including thorium-based coordination polymers, from solutions in water or organic solvents at elevated temperatures and pressures. znaturforsch.com These methods can yield unique structures that are not accessible under ambient conditions.

A series of thorium-based terephthalates have been synthesized solvothermally in N,N-dimethylformamide (DMF) with varying amounts of water and at different temperatures (100-150 °C). nih.gov The composition of the solvent system plays a critical role in determining the final product. For example, in a Th-H2bdc-DMF system (where H2bdc is terephthalic acid), the absence of water leads to the formation of Th(bdc)2(DMF)2 and a hexanuclear thorium cluster, Th6O4(OH)4(H2O)6(bdc)6·6DMF·12H2O. nih.gov The addition of water favors the synthesis of the hexanuclear cluster, while reactions in pure aqueous solutions can yield a different solid, Th(bdc)2. nih.gov

These coordination polymers can serve as precursors for thorium oxides. The controlled thermal decomposition of these materials can produce thorium dioxide with specific morphologies and properties.

| System | Solvent | Temperature (°C) | Product(s) | Reference |

| Th-H2bdc-DMF | DMF (no water) | 100-150 | Th(bdc)2(DMF)2, Th6O4(OH)4(H2O)6(bdc)6·6DMF·12H2O | nih.gov |

| Th-H2bdc-DMF-H2O | DMF with water | 100-150 | Th6O4(OH)4(H2O)6(bdc)6·6DMF·12H2O | nih.gov |

| Th-H2bdc-H2O | Pure water | 100-150 | Th(bdc)2 | nih.gov |

Pyroelectrochemical Synthesis of Thorium Oxide-Carbonate Composites

Solid-State Preparation of Thorium Dicarbonate (B1257347) as a Precursor Material

Solid-state reactions, which involve the heating of solid reactants to high temperatures, are a common method for preparing inorganic materials. In the context of thorium compounds, solid-state methods are particularly important for the synthesis of refractory materials like thorium dioxide from precursor compounds.

Thermolysis of Thorium Dicarbonate for Thorium Dioxide Production

Thorium carbonate is a water-insoluble thorium source that can be readily converted to thorium dioxide through heating, a process known as calcination or thermolysis. americanelements.com This decomposition reaction involves the release of carbon dioxide. The thermal decomposition of thorium-based metal-organic frameworks (MOFs) has also been demonstrated as a method for synthesizing thorium dioxide nanoparticles. researchgate.net For example, a specific thorium-based MOF, when heated to 520 °C, completely converts to ThO2 nanoparticles with an average size of 150 nm. researchgate.net

The thermal treatment of thorium terephthalate coordination polymers also leads to the formation of crystalline thorium compounds. For instance, the thermal treatment of Th(bdc)2(DMF)2 results in a structural transition to the crystalline solid Th(bdc)2. nih.gov

| Precursor Material | Decomposition Temperature (°C) | Product | Particle Size | Reference |

| Thorium Carbonate | >500 | Thorium Dioxide | Not specified | americanelements.com |

| Thorium-based MOF | 520 | Thorium Dioxide | ~150 nm | researchgate.net |

| Th(bdc)2(DMF)2 | Not specified | Th(bdc)2 | Not specified | nih.gov |

Optimization of Reaction Conditions for High-Purity Composites

The optimization of reaction conditions is critical for obtaining high-purity thorium composites with desired properties. In the context of producing dense thorium dioxide pellets, a key application for thorium compounds, sintering conditions such as temperature, pressure, and holding time play a significant role.

For instance, in the Spark Plasma Sintering (SPS) of pure thorium dioxide, pellets sintered at 1700°C and 1800°C achieved densities above 95% of the theoretical density. elsevierpure.com The peak sintering rate was observed at 1300°C. elsevierpure.com The addition of dopants, or "sintering aids," can significantly lower the required sintering temperature. For example, the addition of 0.25 mole percent of niobia to thoria can reduce the sintering temperature to 1150°C, allowing for sintering in air using conventional furnaces. researchgate.net This is a substantial improvement over the 1600°C-1700°C typically required for magnesia-doped thoria. researchgate.net

The optimization of these parameters is essential for the fabrication of high-quality, dense thorium dioxide ceramics for various applications.

Carbon Dioxide Activation and Carbonate Compound Formation via Organothorium Complexes

The activation of carbon dioxide by organometallic complexes is a cornerstone of research into C1 feedstock utilization. Within this field, actinide complexes, particularly those of thorium, have demonstrated unique reactivity owing to their large ionic radii, high coordination numbers, and the involvement of f-orbitals in bonding. Organothorium complexes can interact with CO2 through several pathways, leading to the formation of new carbon-carbon and carbon-oxygen bonds, including the generation of carbonate and carboxylate species. The specific reaction pathway is highly dependent on the oxidation state of the thorium center and the steric and electronic properties of its ligand framework.

Reductive Coupling and Functionalization Reactions

The reaction of organothorium complexes with carbon dioxide can proceed via two primary routes: simple insertion into a metal-element bond or reductive coupling of two CO2 molecules. Thorium(IV) compounds typically undergo insertion reactions, where CO2 inserts into a thorium-carbon (Th-C) or thorium-nitrogen (Th-N) bond to yield carboxylates and carbamates, respectively uleth.ca.

In contrast, low-valent thorium(III) complexes are capable of facilitating the reductive coupling of CO2 to form valuable C-C bond-containing products, such as oxalates uleth.ca. A notable example is the reaction of the thorium(III) complex, [Th(Cp'')₃] (where Cp'' = {C₅H₃(SiMe₃)₂-1,3}), with excess carbon dioxide. This reaction is significant because it results in the concomitant formation of both an oxalate and a carboxylate, yielding the mixed thorium(IV) complex [{Th(Cp'')₂[κ²-O₂C{C₅H₃-3,3'-(SiMe₃)₂}]}₂(μ-κ²:κ²-C₂O₄)] nih.govnih.gov.

This dual reactivity in a single process is unique in CO2 activation chemistry nih.govnih.gov. The formation of the oxalate bridge (μ-κ²:κ²-C₂O₄) is a result of a two-electron reductive coupling of two separate CO2 molecules. Simultaneously, another CO2 molecule inserts into a thorium-cyclopentadienyl bond of the starting complex, which rearranges to form a bidentate carboxylate ligand nih.gov. This pathway differs markedly from analogous uranium(III) chemistry, which typically favors the reduction of CO2 to carbon monoxide (CO) and the formation of oxo or carbonate complexes nih.govnih.govle.ac.uk. The steric hindrance provided by the bulky Cp'' ligands on the thorium center is believed to inhibit the elimination of CO, thereby promoting the alternative reaction with a second CO2 molecule to produce the oxalate nih.gov.

| Reactant | Reagent | Product | Key Reaction Types | Spectroscopic Evidence (FTIR) |

|---|---|---|---|---|

| [Th(Cp'')₃] | Carbon Dioxide (CO₂) | [{Th(Cp'')₂[κ²-O₂C{C₅H₃-3,3'-(SiMe₃)₂}]}₂(μ-κ²:κ²-C₂O₄)] | 1. Reductive Coupling 2. Insertion/Functionalization | 1653 cm⁻¹ (asymmetric C-O stretch of oxalate) 1560 cm⁻¹ (asymmetric C-O stretch of carboxylate) |

Formation of Thorium Carbonate Species from Carbon Dioxide Disproportionation

The formation of carbonate ligands (CO₃²⁻) from the activation of CO2 by metal complexes often involves a reductive disproportionation mechanism. In the context of actinide chemistry, this pathway has been observed more commonly with uranium(III) complexes. The mechanism involves the reductive cleavage of a C-O bond in a CO2 molecule, leading to the formation of carbon monoxide (CO) and a metal-oxo species. This highly reactive oxo intermediate can then be trapped by a second molecule of CO2 to form a bridging carbonate ligand between two metal centers rsc.orgnih.gov.

While this reductive disproportionation is a known pathway for generating carbonate complexes in uranium chemistry, documented instances of the same mechanism for isolated organothorium complexes are less common nih.govnih.gov. Studies on the reactivity of the Th(III) complex [Th(Cp'')₃] with CO₂ show a preference for oxalate formation over carbonate formation nih.govnih.gov. As noted previously, the steric bulk of the ligands on the thorium complex appears to create a kinetic barrier for the elimination of CO, which is a necessary step for the subsequent formation of a carbonate from a metal-oxo intermediate. Instead of disproportionation, the thorium complex promotes the C-C coupling of two CO₂ molecules nih.gov.

Therefore, while the formation of thorium carbonate compounds is known, particularly from the reaction of thorium hydroxide (B78521) with atmospheric CO2 wikipedia.org, the specific pathway of CO2 disproportionation mediated by organothorium complexes appears to be a less favored route compared to the alternative pathways of reductive coupling and carboxylate formation.

Aqueous Speciation and Solution Thermodynamics of Thorium Carbonate Complexes

Complexation Behavior of Thorium(IV) with Carbonate Ligands in Solution

The interaction of thorium(IV) with carbonate ligands in aqueous solutions is a complex process governed by various factors, leading to the formation of multiple aqueous species.

Identification of Dominant Aqueous Species (e.g., Th(CO₃)₅⁶⁻, Th(OH)₂(CO₃)₂²⁻)

In carbonate-rich solutions, thorium(IV) has a strong tendency to form stable complexes with carbonate anions. wikipedia.orglanl.gov One of the most prominent species identified under conditions of high carbonate concentration is the pentacarbonatothorate(IV) ion, Th(CO₃)₅⁶⁻ . wikipedia.orgresearchgate.net This complex is known to be a significant species at total carbonate concentrations between 0.15–2M or at a high ionic strength of 4.0 M. researchgate.net

Influence of pH and Ionic Strength on Speciation Equilibrium

The equilibrium between different thorium-carbonate species is highly sensitive to both pH and ionic strength.

Influence of pH: The pH of the solution is a critical factor determining which thorium species will predominate.

At acidic to near-neutral pH, thorium hydrolysis is a major competing reaction. osti.govgoldschmidt.info

In alkaline solutions (pH > 7), carbonate ions effectively form soluble thorium-carbonate complexes, which can enhance the solubility of thorium. Specifically, carbonate shows a significant ability to increase thorium solubility in the pH range of 6 to 11.5. cloudfront.net

As pH increases further into alkaline conditions (pH > 9), negatively charged hydroxo and/or carbonate complexes are formed. researcher.life The high solubility observed at a pH between 8 and 10, which then sharply decreases at a pH greater than 10, is attributed to the formation of these complexes. researchgate.net

Influence of Ionic Strength: The ionic strength of the solution, which is a measure of the concentration of ions, also has a profound impact on the solubility and speciation of thorium carbonate.

Studies have demonstrated that increasing the ionic strength can significantly increase the solubility of thorium compounds. For instance, in a 3.0 M NaCl solution, the solubility of thorium oxide is increased by 2 to 3 orders of magnitude compared to a 0.1 M NaClO₄ solution.

This effect is attributed to the influence of ionic strength on the activity coefficients of the dissolved species. researchgate.net The stability constants of thorium carbonate complexes have been observed to vary with changes in ionic strength. iaea.org For example, experiments in high ionic strength brines showed a shift in solubility trends to lower pH values by approximately one pH unit compared to literature data for lower ionic strength solutions. energy.gov

Thermodynamic Stability and Formation Constants of Thorium-Carbonate Species

The stability of thorium-carbonate complexes is quantified by their formation constants, which are essential for predicting the behavior of thorium in geochemical models.

Experimental Determination of Stability Constants at Ambient Conditions

Various experimental techniques have been employed to determine the stability constants of thorium-carbonate complexes at ambient temperatures. These studies have confirmed that thorium has a strong affinity for carbonate anions. lanl.gov

A solvent extraction method, coupled with neutron activation analysis, was used to determine the stability constant (log βc5) of the Th(CO₃)₅⁶⁻ complex at pH 8.8 and varying ionic strengths. The following values were reported:

log βc5 = 22.0 ± 0.2 at an ionic strength (I) of 0.025 M

log βc5 = 21.6 ± 0.2 at I = 0.050 M

log βc5 = 21.4 ± 0.2 at I = 0.700 M iaea.org

High-Temperature and Hydrothermal System Thermodynamics

The behavior of thorium-carbonate complexes changes significantly at elevated temperatures, which is relevant for understanding thorium mobility in hydrothermal systems. goldschmidt.info

While carbonate is a strong complexing agent for thorium at low temperatures, experimental studies at temperatures between 175–250 °C have shown that the stability of Th-carbonate complexes is not sufficient for them to be the predominant species. osti.govgoldschmidt.inforesearchgate.net In these high-temperature hydrothermal fluids, the solubility of thorium is primarily governed by hydrolysis reactions, leading to the formation of hydroxyl complexes like Th(OH)₄⁰ and Th(OH)₅⁻ . osti.govgoldschmidt.inforesearchgate.net

Thermodynamic formation constants for these hydroxyl complexes have been derived at elevated temperatures:

For Th(OH)₄⁰, log β₄ values were determined to be 43.34 at 175 °C and 44.31 at 200 °C. osti.govresearchgate.net

For Th(OH)₅⁻, log β₅ values were 46.15 at 225 °C and 47.9 at 250 °C. osti.govresearchgate.net

These findings suggest that, contrary to expectations based on ambient temperature behavior, carbonate ions are unlikely to play a major role in the transport of thorium in natural hydrothermal fluids. osti.govgoldschmidt.info Instead, sulfate (B86663) has been identified as a primary ligand for the hydrothermal transport of thorium. osti.gov

Colloidal Behavior and Polyoxo-Cluster Formation in Thorium Carbonate Solutions

In aqueous solutions, particularly under conditions that favor hydrolysis, thorium(IV) has a tendency to form colloidal particles and polynuclear species. cloudfront.net

Actinides in the +4 oxidation state, including thorium, are known to form colloidal species in groundwater due to their high tendency towards hydrolysis. energy.gov The presence of carbonate can influence this behavior. While carbonate complexation can increase the solubility of thorium, under certain conditions, the formation of thorium colloids can still occur. energy.gov

In neutral to alkaline solutions, thorium oxy-hydroxide colloids can form. energy.gov Studies have shown that even in the presence of carbonate, a significant fraction of the total thorium in solution can exist as colloids. energy.gov For example, in simulated brine solutions, the total thorium concentration consisted of a 30-60% dissolved fraction and a 40-70% colloidal fraction. energy.gov These colloidal particles appear to be very small, in some cases less than 10 kDa. energy.gov

In acidic environments, thorium tends to form polynuclear species. cloudfront.net The formation of these polyoxo-clusters is a characteristic feature of thorium chemistry in aqueous solutions and can significantly impact its mobility and reactivity in the environment. cloudfront.net

Formation and Characterization of Nanocluster and Colloidal Species

Under conditions of near-neutral pH and in the absence of sufficient complexing agents, thorium(IV) has a strong tendency to hydrolyze and form polynuclear species, which can aggregate into colloids and nanoparticles. iucr.orgdntb.gov.ua These stable actinide colloids are of significant interest due to their potential to facilitate the transport of radionuclides in geological environments. iucr.orgdntb.gov.ua

The formation of these species often begins with the condensation of hydrolyzed Th⁴⁺ solutions. iucr.org At high concentrations, thorium(IV) can precipitate to form these intrinsic colloids. iucr.orgdntb.gov.ua Studies have shown that polynuclear thorium colloids and thorium dioxide crystallites can form from 3 mM Th⁴⁺ solutions aged for extended periods. iucr.org The synthesis of nanocrystalline thoria has also been achieved through the temperature-programmed decomposition of thorium dicarbonate (B1257347). researchgate.net Furthermore, specific synthesis strategies, such as using silver ions as a modulating agent, have led to the formation of unprecedented polynuclear thorium nonamer clusters, revealing new hydrolytic species of tetravalent actinides. chinesechemsoc.org

Characterization of these nanoscale species is critical to understanding their structure and behavior. A variety of advanced techniques are employed for this purpose. Small-Angle X-ray Scattering (SAXS) is a powerful tool used to study the size, shape, and structure of these colloids and nanoparticles in solution. iucr.orgiucr.org SAXS studies have been able to distinguish between polymeric thorium species and more condensed particles, and even to quantify discrete populations of primary and secondary particles in aged dispersions. iucr.org

Table 1: Methods for Characterization of Thorium Nanoclusters and Colloids

| Characterization Method | Information Obtained | Reference |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and structure of colloids and nanoparticles in dispersion; can distinguish between polymers and condensed particles. | iucr.orgiucr.org |

| Transmission Electron Microscopy (TEM) | Particle size and morphology. | researchgate.net |

| X-ray Powder Diffraction (XRD) | Crystalline phase and nature of the material; particle size from line broadening. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal decomposition behavior and stoichiometry. | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition and oxidation states; can determine conversion temperatures. | researchgate.net |

| Dynamic Light Scattering (DLS) | Average grain size of particles in suspension. | researchgate.net |

Research has demonstrated that aging affects the nature of these species. For instance, a dispersion aged for 5 months contained polynuclear Th(IV) colloids around 20 nm in diameter alongside smaller thorium dioxide particles (3-4 nm). iucr.org After 18 months, the dispersion primarily contained microcrystalline ThO₂ particles (5 nm) that had agglomerated into larger structures. iucr.org

Influence of Hydrolysis on Thorium Speciation

The speciation of thorium in aqueous solutions is heavily dictated by its propensity for hydrolysis, a process where the Th⁴⁺ ion reacts with water. researchgate.netfrontiersin.org This tendency is so strong that thorium does not form simple carbonates in aqueous solution but rather carbonato complexes or ternary hydroxide-carbonate complexes. dntb.gov.uawikipedia.orgkit.edu The Th⁴⁺ ion, being a hard Lewis acid, favors hard oxygen donor ligands, such as hydroxide (B78521) and carbonate. wikipedia.org

Even in carbonate-rich environments, hydrolysis reactions can predominate, particularly under specific conditions. For example, at elevated temperatures (175-250°C), the solubility of thorium is governed by hydrolysis rather than the formation of thorium-carbonate complexes. osti.govgoldschmidt.inforesearchgate.net In this temperature range, species such as Th(OH)₄⁰ and Th(OH)₅⁻ become the predominant hydroxyl complexes, and carbonate ions are considered unlikely to play a major role in the hydrothermal transport of thorium. osti.govgoldschmidt.inforesearchgate.net

The pH of the solution is a critical factor controlling the balance between hydrolysis and carbonate complexation. wur.nl At low pH, the Th⁴⁺ ion and its initial hydrolysis products are present. wur.nl As the pH increases, more hydrolyzed species form. The exact pH at which different species appear and their relative concentrations have been a subject of extensive study, with some variations in reported data. energy.gov However, it is generally accepted that above pH 4, Th(OH)₂²⁺ is a major species in solution in the absence of strong complexing agents. wur.nl In alkaline conditions, soluble thorium-carbonate complexes, such as Th(CO₃)₅⁶⁻, can form and enhance thorium solubility. The interplay between hydrolysis and carbonate complexation leads to the formation of ternary Th(IV)-hydroxide-carbonate complexes, which have been identified as important species in carbonate solutions. dntb.gov.uatandfonline.com

Table 2: Key Thorium(IV) Hydrolysis Species in Aqueous Solutions

| Hydrolysis Species | Predominant Conditions | Reference |

| Th(OH)³⁺ | Appears at low pH (e.g., > pH 2.5) | energy.gov |

| Th(OH)₂²⁺ | Major species above pH 4 (in non-complexing media) | wur.nlosti.gov |

| Th(OH)₄(aq) | Predominant species at near-neutral to alkaline pH and at elevated temperatures (175-200°C) | osti.govgoldschmidt.inforesearchgate.netosti.gov |

| Th(OH)₅⁻ | Predominant species at elevated temperatures (225-250°C) and higher pH | osti.govgoldschmidt.inforesearchgate.net |

| Polynuclear Species (e.g., Th₄(OH)₁₂⁴⁺, Th₆(OH)₁₅⁹⁺) | Formed as Th(IV) concentration and pH increase | frontiersin.org |

Thermodynamic modeling, supported by experimental data, is essential for predicting thorium speciation under various geochemical conditions. tandfonline.com Studies have determined thermodynamic formation constants for the key hydroxyl complexes at elevated temperatures to facilitate this modeling. osti.govresearchgate.net The competition between chloride, sulfate, and carbonate complexation has also been investigated, with findings suggesting that while chloride complexation is weak at temperatures up to 250°C, carbonate and sulfate are significantly stronger ligands at ambient conditions. osti.gov

Environmental Geochemistry and Radionuclide Migration in Carbonate Rich Systems

Thorium Speciation in Natural Aquatic Environments

Under typical environmental conditions, thorium exists in the tetravalent oxidation state, Th(IV). researchgate.net In aqueous solutions, Th(IV) is prone to hydrolysis, even under acidic conditions, and can form colloidal species at increased concentrations. researchgate.net The speciation of thorium in natural waters is complex and is influenced by pH, the presence of various ligands, and redox conditions. In many natural waters, dissolved thorium is almost invariably complexed. scispace.com

In seawater, which is a carbonate-buffered system, dissolved thorium is mainly controlled by adsorption onto marine particles. mdpi.com It is predominantly present as Th(OH)₄, which is highly particle-reactive and is rapidly scavenged onto sinking particles. mdpi.com

Thorium has historically been considered relatively immobile in most geological settings due to its low solubility and strong tendency to adsorb onto mineral surfaces. researchgate.netscispace.com However, the presence of complexing ligands, particularly carbonate, can increase its mobility. scispace.comepa.gov Thorium mineralization is frequently found in carbonate-bearing rocks, which suggests that under certain conditions, thorium can be mobile in these environments. researchgate.netosti.govusgs.gov

Studies have shown that the mobility of thorium in carbonate rocks can be influenced by temperature. For instance, some research indicates that thorium concentrations in groundwaters from carbonate rocks increase with temperature. scispace.comepa.gov However, other experimental studies at hydrothermal conditions (175-250°C) suggest that carbonate complexes are not stable enough to be the primary drivers of thorium transport. researchgate.netosti.gov In these high-temperature systems, sulfate (B86663) has been identified as a more significant ligand for mobilizing thorium. researchgate.netosti.gov

The physical structure of the rock, such as the presence of high-permeability fracture networks, can also lead to higher mobility of dissolved radionuclides in carbonate formations. acs.org In contrast, low-permeability and high-porosity characteristics of some carbonate rocks, like chalks, may provide suitable conditions for radionuclide immobilization. acs.org

The adsorption of thorium onto mineral surfaces is a key process controlling its mobility in geological systems. In carbonate-rich media, the extent of adsorption is influenced by the formation of aqueous thorium-carbonate complexes. These complexes can reduce the tendency of thorium to adsorb to solid surfaces, thereby increasing its mobility. tdx.cattandfonline.comtandfonline.com

Batch sorption experiments have been conducted to investigate the behavior of thorium with granite and its constituent minerals (feldspar, quartz, and mica) in the presence of carbonate. The results show that the distribution coefficients (Kd), which measure the extent of sorption, decrease as the concentration of carbonate increases. tandfonline.comtandfonline.com The lowest sorption is typically observed around a pH of 10, which is attributed to the formation of aqueous hydroxo-carbonate complexes of thorium. tandfonline.comtandfonline.com

The sorbability of thorium onto different minerals follows the general order: mica > feldspar (B12085585) > quartz. tandfonline.comtandfonline.com The sorption behavior of thorium onto granite can be largely explained by its interaction with the surface sites of biotite (B1170702) (a type of mica) and feldspar. tandfonline.comtandfonline.com Desorption can be facilitated by changes in chemical conditions, such as a decrease in pH or the introduction of strong complexing agents. researchgate.net

| Mineral | Relative Sorbability of Thorium |

| Mica | High |

| Feldspar | Medium |

| Quartz | Low |

| Granite | Approximately equal to Quartz |

| This table illustrates the general order of thorium sorbability onto common minerals found in granitic rocks within a carbonate medium. |

Implications for Nuclear Waste Management and Geological Repositories

The geochemical behavior of thorium in carbonate systems has significant implications for the long-term safety of geological repositories for nuclear waste. kit.edunih.govsrce.hr Thorium is often used as a chemical analog for other tetravalent actinides, such as plutonium(IV), which are major contributors to the long-term radiotoxicity of spent nuclear fuel. energy.govans.org Therefore, understanding thorium's mobility and retention is crucial for assessing the performance of a repository. tandfonline.com

The selection of a suitable geological formation for a repository is critical, with rock types like granite, clay, and salt being extensively studied. acs.orgosti.gov Carbonate rocks are also considered as potential host rocks in some regions. acs.org The safety of a repository relies on a multi-barrier system, where the natural geological barrier plays a key role in isolating the waste from the biosphere. kit.edu

The presence of carbonate in groundwater is a double-edged sword for the geological disposal of nuclear waste. On one hand, the formation of soluble carbonate complexes can enhance the transport of thorium and other actinides. tdx.catacs.org This is a significant concern as it could potentially lead to the migration of radionuclides away from the repository.

On the other hand, the geochemical conditions in some carbonate rock formations can favor the immobilization of radionuclides. acs.org For example, brackish groundwater with high ionic strength, often found in carbonate rocks in arid environments, can promote the flocculation and immobilization of particulate radionuclides. acs.org The precipitation of secondary carbonate minerals can also incorporate thorium, effectively immobilizing it. researchgate.netosti.gov

Geological repositories may be sited in salt formations, where the waste could potentially come into contact with highly saline brines. energy.govosti.gov Understanding the solubility and speciation of thorium in these high ionic strength environments is essential for safety assessments.

Long-term solubility studies of thorium have been conducted in simulated brine compositions relevant to repositories like the Waste Isolation Pilot Plant (WIPP) in the United States. energy.gov These studies show that thorium can persist in high concentrations as a metastable species with a significant colloidal component. energy.gov Over time, the system equilibrates, leading to a much lower thorium solubility of approximately 10⁻⁷ M, which is in good agreement with model predictions. energy.gov These experiments are crucial for refining the thermodynamic databases used in performance assessment calculations for nuclear waste repositories. energy.govosti.gov

| Parameter | Observation in Thorium Solubility Studies in Brine |

| Initial State | Metastable, relatively high concentrations, independent of pH, significant colloidal contribution. |

| Equilibrium State | Thorium solubility of ~10⁻⁷ M, in good agreement with model predictions. |

| This table summarizes key findings from long-term thorium solubility studies in brine environments relevant to nuclear waste disposal. |

The migration of thorium in carbonate-rich systems is controlled by a complex interplay of several geochemical mechanisms:

Complexation: The formation of aqueous complexes with ligands such as carbonate and hydroxide (B78521) influences thorium's solubility and interaction with mineral surfaces. researchgate.nettdx.cat

Adsorption/Desorption: The sorption of thorium onto the surfaces of minerals like clays, micas, and iron oxides is a primary mechanism for its retardation. tandfonline.comtandfonline.com The extent of adsorption is highly dependent on pH and the concentration of competing ligands like carbonate. tandfonline.comtandfonline.com

Precipitation/Dissolution: Thorium can precipitate as its own solid phases (e.g., ThO₂) or be incorporated into the structure of other minerals, such as carbonates and silicates. researchgate.nettdx.catosti.gov The dissolution of these phases can release thorium into the groundwater.

Colloid Formation: Thorium has a strong tendency to form colloids, which are microscopic particles that can remain suspended in groundwater. researchgate.netenergy.gov The transport of these colloids can be a significant pathway for radionuclide migration, although high ionic strength brines can limit colloid-facilitated transport. acs.orgenergy.gov

Matrix Diffusion: In fractured rock, radionuclides can diffuse from the flowing water in the fractures into the stagnant porewater of the rock matrix. This process can significantly retard radionuclide transport. acs.org

Ultimately, the long-term safety of a geological repository in a carbonate-rich environment depends on the ability of these combined geochemical mechanisms to effectively immobilize thorium and other long-lived radionuclides. kit.edunih.gov

Advanced Analytical and Spectroscopic Methods for Thorium Carbonate Research

Elemental and Isotopic Analysis Techniques

Precise measurement of thorium and its isotopes is fundamental in various geochemical and nuclear studies. Mass spectrometry techniques are paramount for these analyses, offering high sensitivity and precision.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Thorium Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for the determination of thorium concentrations, even at trace and ultra-trace levels. ykcs.ac.cnnih.gov This technique is favored for its high sensitivity, low detection limits, and rapid analysis times. nih.govgeologyscience.ru In the context of thorium carbonate research, ICP-MS can be used to measure the concentration of thorium in various samples, including those from geological formations and laboratory synthesis. mdpi.compsu.ac.th

The method involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. psu.ac.th The plasma atomizes and ionizes the thorium atoms, which are then guided into a mass spectrometer to be separated based on their mass-to-charge ratio. For enhanced precision, especially in complex matrices like carbonate-rich samples, techniques such as isotope dilution can be employed. researchgate.net This involves adding a known amount of a thorium isotope (e.g., ²²⁹Th) to the sample to act as an internal standard. geologyscience.ru

Recent advancements in ICP-MS, particularly with multi-collector (MC-ICP-MS) instruments, have significantly improved the precision of thorium measurements. researchgate.net These instruments can simultaneously measure different isotopes, reducing measurement time and improving accuracy. researchgate.net

Table 1: Comparison of Sample Digestion Methods for Thorium Analysis by ICP-MS

| Digestion Condition | Target Analytes | Efficacy | Reference |

|---|---|---|---|

| Concentrated Nitric Acid (HNO₃) | U and Th | Favorable for extraction of U and Th; acceptable for REEs. | psu.ac.th |

| Concentrated Hydrochloric Acid (HCl) | - | - | psu.ac.th |

| 2HNO₃:3HCl | REEs | Highest mean concentration of REEs. | psu.ac.th |

| 3HNO₃:2HCl | - | - | psu.ac.th |

Thermal Ionization Mass Spectrometry (TIMS) for Isotopic Ratio Determination

Thermal Ionization Mass Spectrometry (TIMS) is a benchmark technique for high-precision isotopic ratio measurements of elements like thorium. iaea.orgnumberanalytics.comosti.gov It is particularly valuable in geochronology and studies involving radioactive decay series. iaea.org While ICP-MS offers higher sample throughput, TIMS is often preferred when the highest possible precision is required for isotopic ratios such as ²³⁰Th/²³²Th. geologyscience.ruresearchgate.net

In TIMS, a purified sample is loaded onto a metal filament, which is then heated to a high temperature to cause thermal ionization. numberanalytics.com The resulting ions are accelerated into a mass analyzer. A significant challenge in thorium analysis by TIMS is its relatively poor ionization efficiency. iaea.orguwyo.edu However, techniques have been developed to enhance the ion yield, such as the use of graphite-coated filaments and the addition of other elements to the filament. iaea.org

TIMS has been instrumental in providing precise data for U-Th dating of carbonates and other geological materials. iaea.org The high precision of TIMS allows for the accurate determination of ages and the study of geological processes over long timescales. iaea.org

Table 2: Precision of Thorium Isotope Ratio Measurements by TIMS

| Isotope Ratio | Within-Run Precision | Reference |

|---|---|---|

| ²³⁴U/²³⁸U | <0.1 to 0.2 percent | iaea.org |

| ²³⁰Th/²³⁸U | 0.2 to 0.5 percent | iaea.org |

Spectrophotometric Determination and Complexation Studies

Spectrophotometry is a widely used analytical technique for determining the concentration of colored substances in solution and for studying the formation of metal complexes. In the context of thorium carbonate, spectrophotometry can be employed to investigate the complexation of thorium(IV) with carbonate and other ligands. oregonstate.eduiaea.org

This method relies on the principle that chemical species absorb light at specific wavelengths. By measuring the absorbance of a solution containing a thorium complex, its concentration can be determined using the Beer-Lambert law. The formation of thorium-carbonate complexes can be monitored by observing changes in the absorption spectrum as the carbonate concentration is varied.

Various chromogenic reagents can be used to form colored complexes with thorium, enhancing the sensitivity of the spectrophotometric determination. scispace.comquestjournals.orgresearchgate.netnih.gov For instance, thorin (B213161) is a well-known reagent that forms a colored complex with thorium, allowing for its quantification in various samples, including low-grade ores. iaea.orgscispace.com Studies have also explored the use of other reagents and the influence of surfactants to improve the sensitivity and selectivity of the method. researchgate.net

Complexation studies using spectrophotometry provide valuable data on the stoichiometry and stability constants of thorium-carbonate complexes in aqueous solutions. oregonstate.edu This information is crucial for understanding the speciation and mobility of thorium in natural and engineered systems. However, research indicates that while carbonate is a strong complexing agent for thorium at ambient temperatures, its role in transporting thorium in hydrothermal fluids may be limited, with hydrolysis reactions becoming more dominant at elevated temperatures. researchgate.net

Table 3: Stability Constants of Thorium Complexes Determined by Spectrophotometry and Potentiometry

| Complex | Log β₁₀₁ | Technique | Reference |

|---|---|---|---|

| Th(IV)DTPA | 29.6 ± 1 | Potentiometry | oregonstate.edu |

| U(IV)DTPA | 31.8 ± 0.1 | Absorption Spectrophotometry | oregonstate.edu |

| Np(IV)DTPA | 32.3 ± 0.1 | Absorption Spectrophotometry | oregonstate.edu |

| Pu(IV)DTPA | 33.67 ± 0.02 | Absorption Spectrophotometry | oregonstate.edu |

Advanced Electron Microscopy for Microstructural Analysis (HRTEM, SAED)

Advanced electron microscopy techniques are indispensable for characterizing the microstructure of materials at the nanoscale. High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are particularly powerful for studying crystalline materials like thorium compounds. researchgate.nethzdr.de

HRTEM provides direct imaging of the atomic lattice of a material, allowing for the visualization of crystal structure, defects, and morphology. hzdr.denih.govrsc.org In the study of thorium dicarbonate (B1257347) and its decomposition products like thoria (ThO₂), HRTEM can reveal the size, shape, and crystallinity of nanoparticles. researchgate.nethzdr.de

SAED complements HRTEM by providing crystallographic information from a selected area of the sample. lsu.edunih.govwikipedia.org The diffraction pattern obtained can be used to identify the crystal structure and orientation of the material. lsu.educsic.es For nanocrystalline materials, SAED patterns often consist of rings, confirming the presence of randomly oriented nanocrystallites. researchgate.netresearchgate.net

The combination of HRTEM and SAED has been used to study the thermal decomposition of thorium carbonate, providing insights into the structural and stoichiometric changes that occur during the transformation to nanocrystalline thoria. researchgate.net These techniques are crucial for understanding the relationship between synthesis conditions, microstructure, and the properties of thorium-based materials. hzdr.de

Table 4: Applications of HRTEM and SAED in Thorium Compound Analysis

| Technique | Application | Findings | Reference |

|---|---|---|---|

| HRTEM | Morphology of thoria nanoparticles | Reveals size and shape of nanoparticles. | researchgate.nethzdr.de |

| SAED | Crystallinity of thoria | Confirms the nanocrystalline nature of thoria particles. | researchgate.net |

| HRTEM/SAED | Microstructure of decomposition products | Studies structural changes during thermal decomposition of thorium carbonate. | researchgate.net |

Combined Experimental and Computational Approaches for Mechanistic Insights

Integrating experimental data with computational modeling provides a powerful strategy for gaining deeper mechanistic insights into the behavior of complex systems like thorium carbonates. nsf.govmdpi.com This synergistic approach allows for the interpretation of experimental observations and the prediction of properties and reaction pathways that may be difficult to access experimentally.

Experimental techniques such as potentiometry, spectrophotometry, and calorimetry can provide thermodynamic data on the stability and formation of thorium complexes in solution. oregonstate.eduenergy.govresearchgate.net These data are essential for developing and validating thermodynamic models that can predict thorium speciation under various conditions.

Computational methods, particularly density functional theory (DFT), can be used to model the structures, energies, and bonding of thorium complexes at the molecular level. nsf.govnih.govresearchgate.net DFT calculations can help to rationalize experimental findings, such as the preference for certain complex geometries and the mechanisms of reactions. For example, computational studies have been used to investigate the activation of small molecules like CO₂ by thorium complexes, revealing unique reaction pathways. nih.govresearchgate.net

The combination of experimental and computational approaches has also been applied to study the properties of molten salt systems containing thorium fluoride, which are relevant to advanced nuclear reactor designs. acs.org Molecular dynamics simulations, validated by experimental data, can provide detailed information on the structure and thermophysical properties of these complex melts. acs.org This integrated approach is crucial for advancing our understanding of thorium chemistry and for the development of new technologies. nsf.govacs.org

Future Research Directions and Emerging Trends in Thorium Dicarbonate Chemistry

Exploration of Novel Synthetic Pathways and Controlled Nanomaterial Synthesis

The synthesis of thorium-based materials with controlled size, morphology, and purity is crucial for their application in nuclear fuels and as catalyst precursors. Future research is increasingly focused on moving beyond traditional precipitation methods to more sophisticated synthetic routes.

Novel Synthetic Approaches:

Hydrothermal and Solvothermal Methods: Hydrothermal synthesis, which employs water as a solvent under high temperature and pressure, has shown promise for producing crystalline thorium dioxide (ThO2) nanoparticles from various precursors, including thorium oxalate (B1200264). mdpi.com This approach allows for excellent control over particle size and crystallinity. researchgate.net Future work will likely extend these methods to the direct synthesis of thorium dicarbonate (B1257347) nanomaterials by carefully controlling parameters such as pH, temperature, and the concentration of carbonate ions. acs.org The use of supercritical water as a reaction medium is another promising avenue for producing ultrafine, high-purity thorium oxide powders, a technique that could be adapted for thorium carbonate. researchgate.net

Microemulsion and Reverse Micelle Techniques: Reverse micelle and microemulsion methods offer a pathway to synthesize monodisperse nanoparticles. For instance, thorium oxalate nanoparticles have been successfully synthesized using a reverse micellar route, which can then be thermally decomposed to nanocrystalline thoria. researchgate.net A novel approach using an ultrasound-assisted reverse micelle method has been developed for the synthesis of thorium-based metal-organic framework (MOF) nanostructures, achieving smaller particle sizes and higher thermal stability in shorter reaction times. nih.gov Adapting these methods for thorium dicarbonate could enable the production of nanoparticles with tailored properties.

Sonochemical and Electrochemical Precipitation: Emerging precipitation methods, such as sonochemical and electrochemical techniques, are being explored for the synthesis of actinide materials. numberanalytics.com These methods can influence particle morphology and may offer routes to novel thorium carbonate structures.

Controlled Nanomaterial Synthesis: A significant trend is the synthesis of nanocrystalline thoria from thorium carbonate precursors. researchgate.net The thermal decomposition of Th(CO3)2 can be programmed to control the structural and stoichiometric properties of the resulting thoria nanoparticles. researchgate.net Research is also focusing on the size-tunable synthesis of monodisperse thorium dioxide nanoparticles via hydrothermal precursor synthesis followed by calcination. rsc.org The ability to control the size of ThO2 nanoparticles is critical, as smaller particles have been shown to have a higher affinity for attachment to biological surfaces, which has implications for toxicity studies. iucr.org

Future efforts in this area will likely involve a combination of these novel synthetic strategies to produce this compound nanomaterials with precisely controlled characteristics, opening up new possibilities for their application.

Advanced Characterization of Underexplored Solid-State and Solution-Phase Thorium Carbonates

A deeper understanding of the structural and chemical properties of thorium carbonates, both in the solid state and in solution, is fundamental to predicting their behavior in various environments.

Solid-State Characterization: While the existence of this compound is known, detailed structural information remains relatively scarce. Advanced characterization techniques are being employed to fill this knowledge gap.

X-ray Diffraction (XRD) and Spectroscopy: XRD is essential for determining the crystal structure of thorium carbonate phases. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the vibrational modes of the carbonate ligands and confirm bonding states. researchgate.net X-ray photoelectron spectroscopy (XPS) can provide information on the stoichiometry and electronic state of thorium. researchgate.net

Thorium-Based Coordination Polymers: Research into thorium-based coordination polymers and metal-organic frameworks (MOFs) is expanding our understanding of thorium's solid-state chemistry. Hydrothermal and solvothermal synthesis using organic linkers has produced a variety of 2D and 3D structures containing thorium-oxo clusters. researchgate.net The reactivity of these complex structures, such as the disproportionation of CO2 by a thorium cluster to form a thorium carbonate compound, highlights the rich chemistry yet to be explored. acs.org

Solution-Phase Chemistry: The behavior of thorium in aqueous carbonate solutions is complex and highly dependent on conditions such as pH and ligand concentration.

Speciation Studies: In aqueous solutions, thorium(IV) can form various hydroxo and carbonate complexes. researchgate.net The formation of soluble thorium carbonate complexes can increase the concentration of dissolved thorium, particularly in alkaline waters. cdc.gov However, under hydrothermal conditions, the stability of thorium-carbonate complexes may be insufficient to compete with hydrolysis reactions. researchgate.netosti.gov

Colloidal Behavior: Thorium has a strong tendency to sorb onto environmental particles and to form its own colloids. energy.govresearchgate.net The formation of thorium-containing colloids can significantly impact its mobility in subsurface environments. energy.gov Small-angle X-ray scattering (SAXS) studies have been used to investigate the formation and structure of polynuclear thorium(IV) colloids and thorium dioxide crystallites that form from aged thorium solutions. iucr.org Speciation diagrams suggest that at neutral pH, Th(OH)4 or ThO2·2H2O are the major colloidal species, while in the presence of carbonate at higher pH, species such as Thx(OH)y(CO3)z(4x-y-2z) may appear. iucr.org

Future research will require the application of these advanced characterization techniques to a wider range of synthetic thorium carbonate materials and under more varied solution conditions to build a comprehensive picture of their chemistry.

Refined Thermodynamic Models for Complex Geochemical Conditions, including Coupled Hydrothermal-Carbonate Systems

Accurate thermodynamic models are essential for predicting the long-term behavior of thorium in geological repositories for nuclear waste and in natural systems. A key area of research is the refinement of these models for complex geochemical environments.

Thermodynamic Data for Thorium Carbonate Species: Experimental studies on the solubility of thorium in carbonate-bearing solutions are crucial for developing robust thermodynamic models.

Solubility Studies: Research has shown that carbonate is a strong complexing agent for thorium at ambient temperatures. researchgate.netosti.gov However, at elevated temperatures (175-250 °C), the stability of thorium-carbonate complexes decreases, and thorium solubility is primarily controlled by hydrolysis. researchgate.netosti.govgoldschmidt.info In these hydrothermal, carbonate-bearing fluids, the predominant aqueous species are hydroxyl complexes such as Th(OH)40 and Th(OH)5-. goldschmidt.info

Influence of Other Ligands: Studies have indicated that under hydrothermal conditions, the sulfate (B86663) ion (SO42-) may be the primary ligand responsible for the transport of thorium, rather than carbonate. osti.gov This highlights the need for thermodynamic models that can account for the competitive effects of different ligands present in complex geochemical systems.

Modeling Approaches:

Geochemical Speciation Models: Geochemical models are used to predict the speciation of thorium in solution and its interaction with solid phases. These models rely on accurate thermodynamic databases. For example, geochemical speciation results have been used to assess the equilibrium of carbonate minerals in waste sludges. tdx.cat Thermodynamic simulations have also been used to identify the dominant soluble species of thorium in deep groundwater, which are often ternary hydroxo-carbonate complexes. tandfonline.com

Future research will need to generate more experimental data on thorium carbonate systems under a wider range of temperatures, pressures, and chemical compositions to refine and validate thermodynamic databases and improve the predictive power of geochemical models.

Interdisciplinary Studies on Environmental Transport and Remediation Mechanisms

Understanding the fate and transport of thorium in the environment is a critical interdisciplinary challenge, involving chemistry, geology, and biology. This is particularly relevant for the management of waste from mining and nuclear activities.

Environmental Transport:

Role of Colloids: A major pathway for thorium transport in the environment is through its association with colloidal particles. iaea.org These colloids can be inorganic (e.g., clays, silica) or organic (e.g., humic substances). The strong sorption of thorium to these particles can enhance its mobility in aquatic systems. energy.gov

Influence of Carbonate: The presence of carbonate in groundwater can influence the mobility of thorium. The formation of soluble thorium carbonate complexes can increase its concentration in solution, while carbonate ions can also compete with surface sites on minerals, potentially leading to desorption of thorium. cdc.govtdx.cat

Remediation Strategies: Various technologies are being investigated for the remediation of thorium-contaminated sites.

Chemical Precipitation: This technique involves the addition of chemicals to precipitate thorium from solution. For example, increasing the pH can lead to the precipitation of thorium hydroxide (B78521).

Sorption: The strong affinity of thorium for surfaces is exploited in sorption-based remediation techniques. Materials like goethite and manganese hydrous oxides can effectively immobilize thorium. iaea.org

Phytoremediation: This emerging technology uses plants to remove or stabilize contaminants in soil and water. techscience.com It is considered a promising, environmentally friendly approach for the in-situ remediation of soils contaminated with uranium and thorium. techscience.com

Selective Extraction: A chemical volume reduction method has been developed for thorium-contaminated slag, involving the selective extraction of magnesium as the bicarbonate after exposing an aqueous slurry to CO2. nrc.gov

Future research in this area will require integrated studies that combine laboratory experiments, field observations, and modeling to better understand the complex interplay of factors controlling the environmental behavior of thorium carbonate and to develop more effective and sustainable remediation technologies.

Synergistic Application of Advanced Spectroscopic and Computational Techniques for Predictive Modeling

The combination of advanced experimental techniques with sophisticated computational methods is a powerful approach for elucidating the fundamental chemistry of this compound and for developing predictive models of its behavior.

Advanced Spectroscopy:

Vibrational Spectroscopy: FTIR and Raman spectroscopy are valuable tools for probing the structure of thorium carbonate compounds. For instance, Raman spectroscopy has been used to identify the vibrational modes of carbonate ligands in thorium compounds. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide information about the local coordination environment and electronic structure of thorium in both crystalline and amorphous materials, as well as in solution. researchgate.net These techniques are particularly useful for studying actinide systems where obtaining single crystals for diffraction studies can be challenging.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the electronic structure, bonding, and reactivity of thorium complexes. europa.eu For example, DFT has been used to elucidate the nature of the thorium-carbon double bond in carbene complexes and to study the bonding in thorium-arene complexes. europa.euresearchgate.net Computational studies have also highlighted the significant role of f-orbitals in the bonding and reactivity of thorium compounds, which can lead to unexpected chemical behavior compared to analogous d-block elements. illinois.edu

Predictive Modeling: The synergy between spectroscopy and computational chemistry allows for the development of more accurate predictive models. Spectroscopic data can be used to validate and refine computational models, which in turn can be used to interpret complex spectra and to predict the properties and reactivity of new or uncharacterized thorium carbonate species. For example, computational studies have been used to investigate the isomerization mechanism of thorium dicarbonyl cations. hzdr.de

The continued development and application of these synergistic approaches will be crucial for advancing our fundamental understanding of this compound chemistry and for building the predictive capabilities needed for a wide range of applications, from nuclear energy to environmental science.

Q & A

Basic: What experimental methods are recommended for synthesizing Thorium dicarbonate, and how can its purity be verified?

This compound is typically synthesized by reacting thorium salts (e.g., thorium nitrate) with carbonate sources under controlled pH and temperature. A common method involves precipitation in concentrated sodium carbonate solutions, as it is insoluble in water but dissolves in such conditions . To verify purity, researchers should employ X-ray diffraction (XRD) for crystallographic validation, thermogravimetric analysis (TGA) to assess thermal decomposition, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities.

Basic: What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Key techniques include:

- Raman spectroscopy : Identifies carbonate ligand vibrational modes.

- X-ray absorption spectroscopy (XAS) : Probes local electronic structure and coordination geometry.

- Fourier-transform infrared spectroscopy (FTIR) : Confirms carbonate bonding and hydration states.

Cross-referencing results with computational models (e.g., density functional theory) enhances interpretation .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Discrepancies often arise from variations in synthesis conditions (e.g., carbonate concentration, temperature). To address this:

Conduct controlled reproducibility studies using standardized protocols.

Compare solubility in aqueous vs. non-aqueous systems (e.g., organic carbonates, as in battery electrolyte research ).

Use synchrotron-based techniques to monitor real-time dissolution dynamics.

Documentation of environmental factors (e.g., pH, ionic strength) is critical for data reconciliation .

Advanced: What safety protocols are essential for handling this compound given its radioactivity?

Due to the alpha-emitting isotopes (e.g., ^232^Th, half-life 1.4×10¹⁰ years), researchers must:

- Use lead-lined gloves and shielding during manipulation.

- Monitor airborne particulates via alpha spectrometry .

- Adhere to ALARA principles (As Low As Reasonably Achievable) for exposure limits.

Waste disposal should follow regulatory guidelines for actinide compounds, emphasizing containment and isotopic decay considerations .

Basic: What are the key physical and chemical properties of this compound relevant to material stability?

| Property | Value/Description | Method of Determination |

|---|---|---|

| Solubility in H₂O | Insoluble | Gravimetric analysis |

| Solubility in Na₂CO₃ | Soluble (concentrated solutions) | Titration, conductivity |

| Thermal stability | Decomposes >300°C | TGA/DSC |

| Radioactivity | Alpha emitters (^232^Th dominant) | Gamma spectroscopy |

Advanced: How can researchers design ecotoxicological studies to assess this compound’s environmental impact?

Bioavailability assays : Compare uptake in model organisms (e.g., Daphnia magna) using soluble vs. insoluble thorium compounds.

Longitudinal monitoring : Track isotopic decay products (e.g., ^228^Ra, ^208^Pb) in simulated ecosystems.

Synchrotron micro-XRF : Map thorium distribution in soil/water matrices.

Reference toxicokinetic models from ATSDR profiles to contextualize risks .

Basic: How should experimental controls be designed for studies on this compound’s reactivity under varying atmospheric conditions?

- Control groups : Use inert atmospheres (argon/glovebox) vs. ambient air to isolate oxidation effects.

- Humidity chambers : Quantify hygroscopicity and hydrolysis rates.

- Reference compounds : Include thorium dioxide (ThO₂) as a stability benchmark.

Analytical methods like X-ray photoelectron spectroscopy (XPS) can track surface oxidation states .

Advanced: What computational approaches are suitable for modeling this compound’s coordination chemistry and reaction pathways?

- Density functional theory (DFT) : Predict ligand binding energies and optimize geometries.

- Molecular dynamics (MD) : Simulate dissolution kinetics in ionic solutions.

- Machine learning : Train models on existing actinide carbonate datasets to predict unknown properties.

Leverage databases like PubMed and SciFinder with query strings targeting "thorium compounds/metabolism" or "coordination complexes" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。